molecular formula C26H33FO8 B13820699 4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol

4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol

Cat. No.: B13820699
M. Wt: 492.5 g/mol
InChI Key: JDZIWTDCPALRKC-QBVOQDFGSA-N
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Description

4-(Hydroxymethyl)phenyl methyl Sulfide, also known as 4-(Methylmercapto)benzyl alcohol, 4-(Methylthio)benzyl alcohol, 4-Methylsulfanylbenzyl alcohol, [4-(Methylsulfanyl)phenyl]methanol, and p-(Methylthio)benzyl alcohol, is an organic compound with the molecular formula C8H10OS. This compound is characterized by the presence of a benzyl alcohol group substituted with a methylthio group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzyl alcohol can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions to yield the desired product. Another method includes the reduction of 4-(Methylthio)benzaldehyde using reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of 4-(Methylthio)benzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(Methylthio)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 4-(Methylthio)benzaldehyde back to 4-(Methylthio)benzyl alcohol can be achieved using reducing agents such as sodium borohydride.

    Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-(Methylthio)benzaldehyde

    Reduction: 4-(Methylthio)benzyl alcohol

    Substitution: Depending on the nucleophile used, various substituted benzyl alcohols

Scientific Research Applications

4-(Methylthio)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new bonds. Additionally, its methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)biphenyl
  • 4-Phenylbenzyl alcohol
  • 4-(Methylthio)benzaldehyde
  • 4-Methoxybenzyl alcohol

Uniqueness

4-(Methylthio)benzyl alcohol is unique due to the presence of both a benzyl alcohol group and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H33FO8

Molecular Weight

492.5 g/mol

IUPAC Name

[2-[(1S,2R,4S,8R,9S,11S,12S,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16+,18-,19+,21+,23+,24+,25-,26+/m1/s1

InChI Key

JDZIWTDCPALRKC-QBVOQDFGSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]12[C@H](C[C@H]3[C@@]1(C[C@@H]([C@@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C

Origin of Product

United States

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